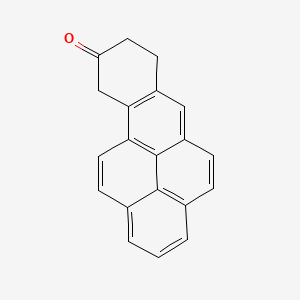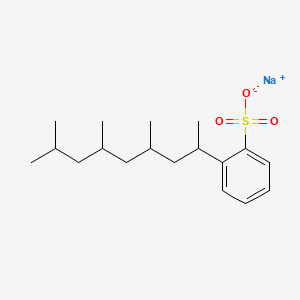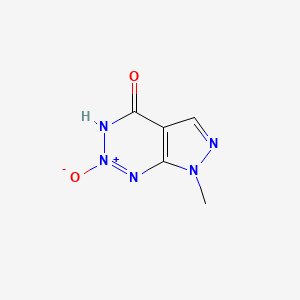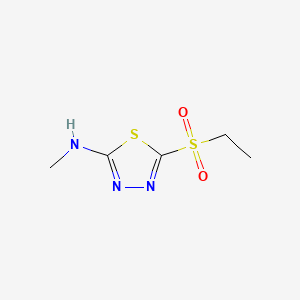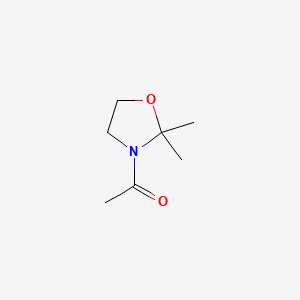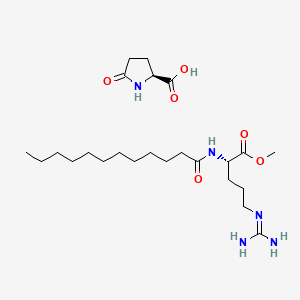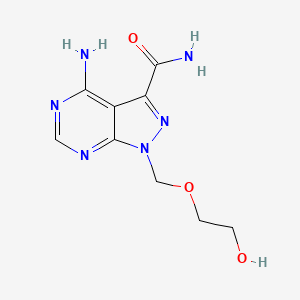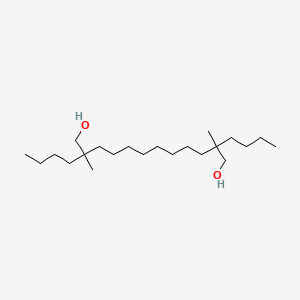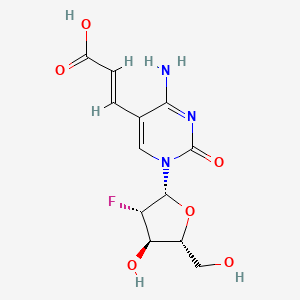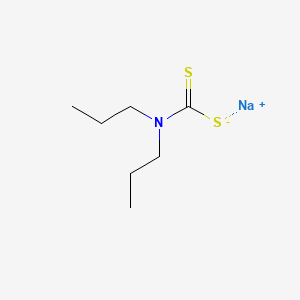
Sodium dipropyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dipropyldithiocarbamate is an organosulfur compound with the chemical formula NaS₂CN(C₃H₇)₂. It is a member of the dithiocarbamate family, known for their ability to form stable complexes with transition metals. These compounds are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dipropyldithiocarbamate is typically synthesized by reacting dipropylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
CS2+HN(C3H7)2+NaOH→NaS2CN(C3H7)2+H2O
This reaction is carried out in an alkaline medium, ensuring the complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of carbon disulfide and dipropylamine to a sodium hydroxide solution under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium dipropyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It reacts with metal salts to form metal-dithiocarbamate complexes.
Coordination: It forms stable complexes with transition metals through coordination bonds with sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I₂) is commonly used to oxidize this compound to its disulfide form.
Major Products:
Disulfides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with metal ions, which are used in various catalytic and industrial applications.
Scientific Research Applications
Sodium dipropyldithiocarbamate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of sodium dipropyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and disrupting various biological processes. The compound forms stable complexes with metal ions, which can interfere with the normal function of metalloproteins and enzymes. This chelating property is the basis for its use in various therapeutic and industrial applications .
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties but different alkyl groups.
Zinc dipropyldithiocarbamate: A zinc complex of dipropyldithiocarbamate used in similar applications.
Uniqueness: Sodium dipropyldithiocarbamate is unique due to its specific alkyl group configuration, which influences its reactivity and stability. Compared to sodium diethyldithiocarbamate, it has different solubility and complexation properties, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Properties
CAS No. |
4143-50-4 |
|---|---|
Molecular Formula |
C7H14NNaS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
sodium;N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ILNWEIMZWZNAKF-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CCC)C(=S)[S-].[Na+] |
Related CAS |
25179-61-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


